

The Discovery and Atmospheric Significance of Bromine Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromine nitrate*

Cat. No.: *B14655920*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine nitrate (BrONO_3) is a halogen nitrate that plays a crucial, multifaceted role in the chemistry of the Earth's atmosphere, particularly in the stratosphere. Initially synthesized and studied in laboratory settings, its significance in atmospheric science was solidified with its first direct detection in the stratosphere. This technical guide provides an in-depth exploration of the discovery, history, and scientific understanding of **bromine nitrate**'s role in atmospheric processes, with a focus on its impact on stratospheric ozone.

Discovery and Historical Context

The story of **bromine nitrate** in atmospheric science is intrinsically linked to the broader investigation of halogen-catalyzed ozone depletion. Following the discovery of the ozone-depleting potential of chlorine compounds, scientific attention turned to other halogens, such as bromine. Theoretical models in the 1970s suggested that bromine could be an even more efficient catalyst for ozone destruction than chlorine.

The first definitive measurement of **bromine nitrate** in the stratosphere was achieved by scientists at the Karlsruhe Institute of Technology (KIT).^[1] This landmark detection was made using the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) instrument aboard the European environmental satellite Envisat.^[1] The instrument identified the unique spectral fingerprint of BrONO_3 in highly resolved infrared spectra.^[1] This discovery confirmed

the presence of a significant bromine reservoir in the stratosphere, a critical step in validating and refining atmospheric chemistry models.

Physicochemical Properties

Bromine nitrate is an unstable, yellow liquid at temperatures below 0°C.^[2] Its high reactivity and potential for explosion make it challenging to handle and synthesize in laboratory settings.
^[2]

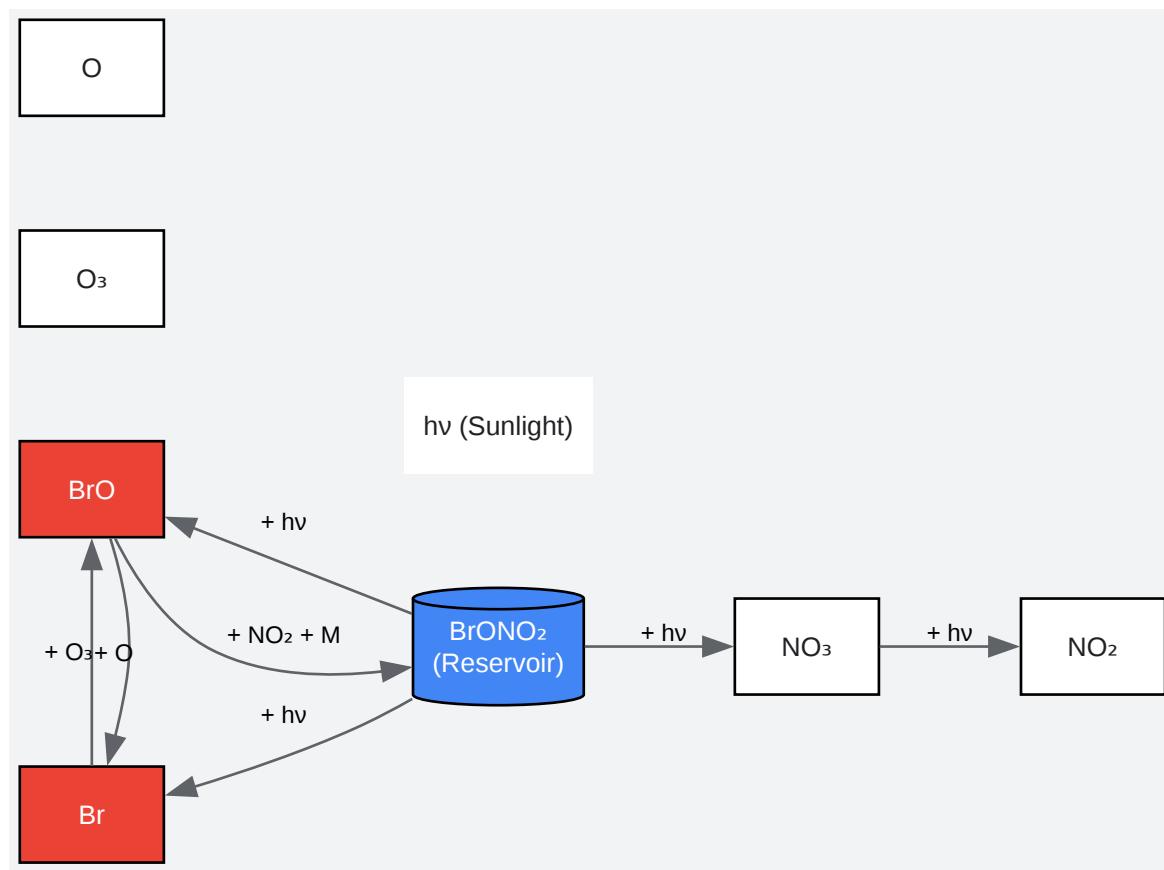
Property	Value	Reference
Chemical Formula	BrNO ₃	[2]
Molar Mass	141.91 g/mol	[2]
Appearance	Yellow liquid	[2]
Melting Point	-42 °C (231 K)	[2]
Boiling Point	Decomposes above 0 °C	[2]
Solubility	Soluble in trichlorofluoromethane and carbon tetrachloride	[2]

Atmospheric Chemistry of Bromine Nitrate

In the stratosphere, BrONO₃ acts as a temporary reservoir for reactive bromine species (Br and BrO), thereby modulating their direct impact on ozone. Its formation and destruction pathways are central to understanding the overall bromine budget and its effect on stratospheric chemistry.

Formation and Loss Pathways

The primary formation route for **bromine nitrate** in the stratosphere is the three-body reaction of bromine monoxide (BrO) with nitrogen dioxide (NO₂):


Where 'M' is a third body, typically N₂ or O₂, which stabilizes the newly formed BrONO₃ molecule.

The primary loss processes for BrONO₃ in the stratosphere are photolysis (dissociation by sunlight) and, to a lesser extent, reaction with atomic oxygen.

Photolysis: BrONO₃ + hν → Products (e.g., Br + NO₃, BrO + NO₂)

Reaction with Atomic Oxygen: BrONO₃ + O(3P) → Products

The photolysis of BrONO₃ is significantly faster than that of its chlorine analog, chlorine nitrate (ClONO₂), making the release of reactive bromine from its reservoir state a more rapid process.

[Click to download full resolution via product page](#)

Atmospheric cycle of **bromine nitrate**.

Quantitative Kinetic Data

The rates of the reactions involving BrONO₃ are crucial for accurately modeling its atmospheric behavior. The following tables summarize key kinetic parameters.

Table 1: Rate Constants for Key Reactions

Reaction	Rate Constant (k)	Temperature (K)	Reference
Br + BrONO ₂ → Br ₂ + NO ₃	$(6.7 \pm 0.7) \times 10^{-11} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	298	[1]
Cl + BrONO ₂ → ClBr + NO ₃	$(1.27 \pm 0.16) \times 10^{-10} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	298	[1]

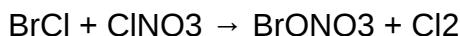
Table 2: Photolysis Quantum Yields for BrONO₃

Wavelength (nm)	Φ(Br)	Φ(O)	Φ(BrO)	Φ(NO ₃)	Reference
248	0.35 ± 0.08	0.66 ± 0.15	-	0.28 ± 0.09	[1][3]
266	0.65 ± 0.14	0.18 ± 0.04	0.37 ± 0.12	-	[3]
308	$>0.62 \pm 0.11$	$<0.13 \pm 0.03$	-	1.01 ± 0.35	[1][3]
352.5	-	-	-	0.92 ± 0.43	[1]
355	0.77 ± 0.19	<0.02	0.23 ± 0.08	-	[3]

Spectroscopic Data

The detection and quantification of BrONO₃ in the atmosphere and in laboratory studies rely on its characteristic absorption of electromagnetic radiation.

Table 3: UV-Visible Absorption Cross-Sections of BrONO₃

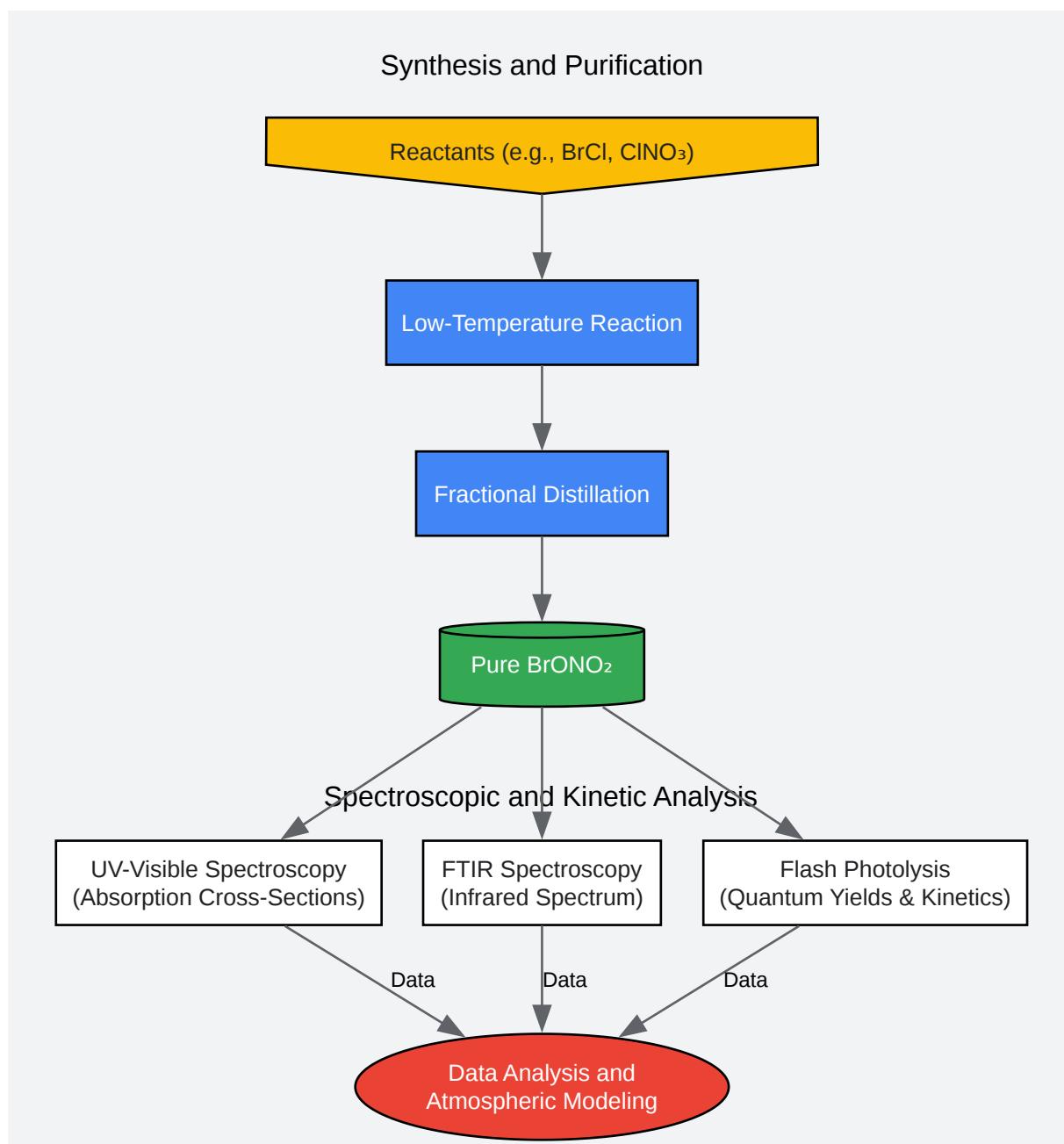

Wavelength (nm)	Cross-section at 298 K (10^{-20} cm 2 molecule $^{-1}$)	Cross-section at 230 K (10^{-20} cm 2 molecule $^{-1}$)	Reference
228	270	-	[4]
316	41	-	[4]
208-500	Wavelength dependent	Wavelength dependent	[5]

Experimental Methodologies

The study of **bromine nitrate**'s atmospheric chemistry involves a combination of laboratory experiments, field measurements, and atmospheric modeling.

Laboratory Synthesis and Characterization

Synthesis: **Bromine nitrate** can be synthesized in the laboratory through several methods, a common one being the reaction of bromine chloride (BrCl) with chlorine nitrate (ClNO₃) at low temperatures.[\[2\]](#)

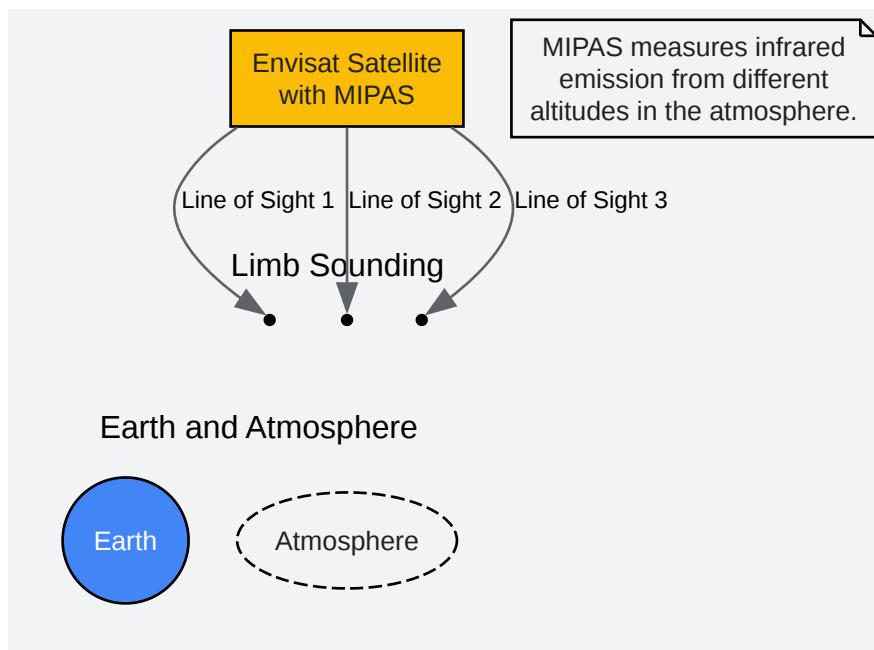


Experimental Protocol for Synthesis (General Overview):

- Reactants (BrCl and ClNO₃) are typically handled in a vacuum line to ensure purity and safety.
- The reaction is carried out at low temperatures (e.g., in a cold bath) to stabilize the BrONO₃ product.
- Purification is achieved through fractional distillation to remove unreacted starting materials and byproducts.

Spectroscopic Analysis:

- UV-Visible Spectroscopy: A UV-visible absorption spectrometer is used to measure the absorption cross-sections of BrONO₃.^[5] A known concentration of BrONO₃ in a temperature-controlled absorption cell is exposed to a light source, and the attenuation of the light is measured at different wavelengths.
- Infrared Spectroscopy: Fourier Transform Infrared (FTIR) spectrometers are used to obtain the infrared absorption spectrum of BrONO₃, which is essential for its detection in the atmosphere.



[Click to download full resolution via product page](#)Experimental workflow for BrONO₃ studies.

Atmospheric Detection: The MIPAS Instrument

The Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) was a key instrument on the Envisat satellite for detecting a wide range of atmospheric trace gases.[\[1\]](#)

Measurement Principle: Limb Emission Sounding MIPAS observed the Earth's limb (the atmosphere at the edge of the planet) and measured the infrared radiation emitted by different atmospheric layers. By analyzing the unique spectral signatures of molecules in this radiation, scientists can determine the concentration and vertical distribution of various trace gases, including BrONO₃.

[Click to download full resolution via product page](#)

Principle of MIPAS limb sounding.

Heterogeneous Chemistry

In addition to gas-phase reactions, the heterogeneous chemistry of BrONO₃ on the surfaces of atmospheric aerosols plays a significant role, particularly in the lower stratosphere and the marine boundary layer. Reactions on sulfate aerosols and polar stratospheric clouds can lead

to the activation of bromine and contribute to ozone loss.^[6] For instance, the hydrolysis of BrONO₃ on sulfate aerosols can release reactive bromine.

Conclusion

The discovery and subsequent study of **bromine nitrate** have been pivotal in advancing our understanding of stratospheric ozone chemistry. As a key reservoir species, BrONO₃ modulates the abundance of catalytically active bromine. The ongoing research into its reaction kinetics, photochemistry, and heterogeneous interactions remains crucial for the accurate prediction of future changes in the stratospheric ozone layer, especially in the context of a changing climate and evolving atmospheric composition. The quantitative data and experimental methodologies outlined in this guide provide a foundation for further research in this critical area of atmospheric science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Bromine nitrate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. impacts.ucar.edu [impacts.ucar.edu]
- 5. UV-visible absorption cross sections of bromine nitrate determined by photolysis of BrONO₂/Br₂ mixtures | Zendy [zendy.io]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Atmospheric Significance of Bromine Nitrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14655920#discovery-and-history-of-bromine-nitrate-in-atmospheric-science>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com